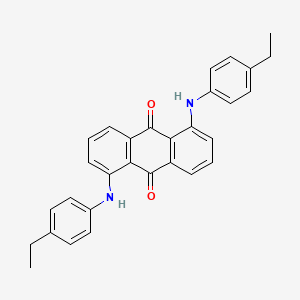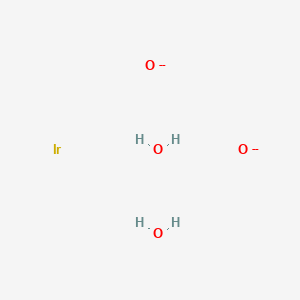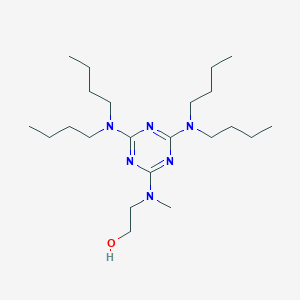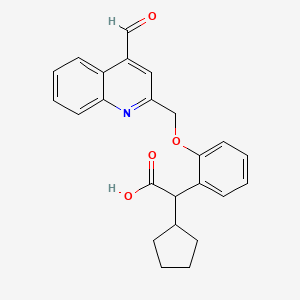
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid is a complex organic compound with the molecular formula C24H23NO4 and a molecular weight of 389.44 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a cyclopentyl group, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-formylquinoline with 2-(bromomethyl)phenol in the presence of a base to form the intermediate compound, which is then reacted with cyclopentylmagnesium bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopentyl-2-(2-((4-carboxyquinolin-2-yl)methoxy)phenyl)acetic acid.
Reduction: 2-Cyclopentyl-2-(2-((4-hydroxyquinolin-2-yl)methoxy)phenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
作用機序
The mechanism of action of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
類似化合物との比較
Similar Compounds
2-Cyclopentyl-2-(2-((4-hydroxyquinolin-2-yl)methoxy)phenyl)acetic acid: A reduced form of the compound with similar properties.
2-Cyclopentyl-2-(2-((4-carboxyquinolin-2-yl)methoxy)phenyl)acetic acid: An oxidized form with potential differences in biological activity.
2-Cyclopentyl-2-(2-((4-methoxyquinolin-2-yl)methoxy)phenyl)acetic acid: A derivative with a methoxy group instead of a formyl group.
Uniqueness
The uniqueness of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H23NO4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-cyclopentyl-2-[2-[(4-formylquinolin-2-yl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C24H23NO4/c26-14-17-13-18(25-21-11-5-3-9-19(17)21)15-29-22-12-6-4-10-20(22)23(24(27)28)16-7-1-2-8-16/h3-6,9-14,16,23H,1-2,7-8,15H2,(H,27,28) |
InChIキー |
KJFYZRCQZVAIGR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C2=CC=CC=C2OCC3=NC4=CC=CC=C4C(=C3)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


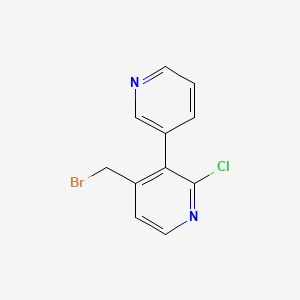
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
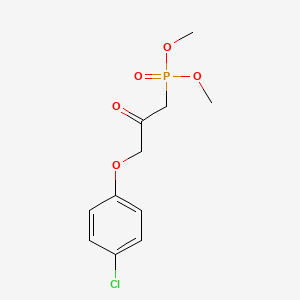

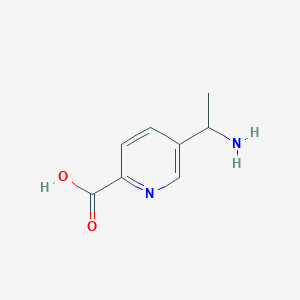
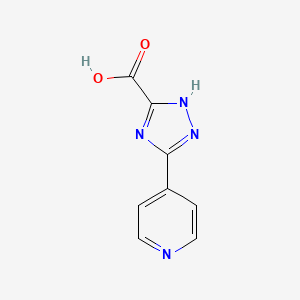
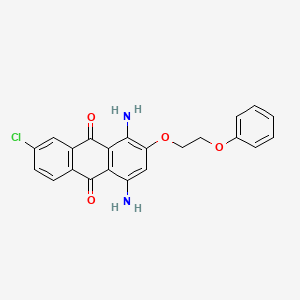
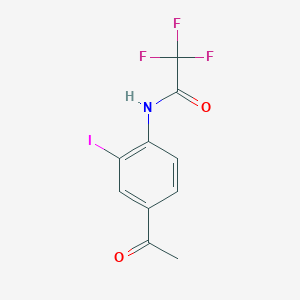
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

